BDP TR carboxylic acid

Fluorescence Quantum Yield BODIPY Dyes TAMRA Alternative

Rapid photobleaching of Texas Red and ROX compromises time-lapse and polarization assays. BDP TR carboxylic acid (CAS 150152-64-0) eliminates this with a photostable BODIPY core and a non-activated carboxyl group, enabling either direct Steglich esterification without pre-activation or use as an inert, non-conjugated tracer. · Ex/Em 589/616 nm, ε 69,000 M⁻¹cm⁻¹, QY 0.9 - bright, stable signal in ROX/Texas Red channel · Free COOH: one-step labeling of alcohols; inert in non-conjugate applications · Long excited-state lifetime for fluorescence polarization; two-photon cross-section for deep-tissue imaging

Molecular Formula C21H15BF2N2O3S
Molecular Weight 424.2 g/mol
Cat. No. B606007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP TR carboxylic acid
SynonymsBDP TR carboxylic acid
Molecular FormulaC21H15BF2N2O3S
Molecular Weight424.2 g/mol
Structural Identifiers
InChIInChI=1S/C21H15BF2N2O3S/c23-22(24)25-15(12-16-6-10-19(26(16)22)20-2-1-11-30-20)5-9-18(25)14-3-7-17(8-4-14)29-13-21(27)28/h1-12H,13H2,(H,27,28)
InChIKeyGBWGJJBJMKBGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP TR Carboxylic Acid Spectral & Physicochemical Profile


BDP TR carboxylic acid is a derivative of the borondipyrromethene (BODIPY) dye class, bearing a free carboxyl group for conjugation via Steglich esterification or use as a non-activated, inert moiety in applications not requiring conjugation [1][2]. It is a bright, red-emitting fluorophore with excitation/absorption maxima at approximately 589 nm and emission at 616 nm, and it has an extinction coefficient of approximately 69,000 M⁻¹cm⁻¹ [2]. Its photophysical profile places it as an alternative to dyes in the ROX/Texas Red channel, such as TAMRA and Texas Red [1].

Channel Fit Red emission matching ROX/Texas Red channel
Conjugation Free carboxyl group for Steglich esterification
Reported Advantages Higher quantum yield and photostability vs. TAMRA, ROX (review comparator evidence)

BDP TR Carboxylic Acid Substitution Risks


Direct substitution of BDP TR carboxylic acid with other red-emitting dyes or BODIPY analogs can compromise experimental outcomes due to significant differences in quantum yield, photostability, and functional group availability. Generic alternatives may exhibit inferior resistance to oxidation and photobleaching, as demonstrated with ROX and Texas Red [1]. Furthermore, the specific reactivity of the free carboxylic acid group for Steglich esterification is not universally present in other dyes, limiting conjugation strategies [2]. The quantitative evidence below details specific performance gaps that render simple interchange a high-risk decision.

Photostability Gap ROX and Texas Red may show lower resistance to oxidation and photobleaching.
Functional Group Specificity Generic red dyes often lack free -COOH for direct Steglich esterification.
Brightness Difference Quantum yield differences may reduce detection sensitivity if substituted.

BDP TR Carboxylic Acid Comparator Evidence


Quantum Yield Advantage over TAMRA

BDP TR carboxylic acid, as a BODIPY derivative, exhibits a fluorescence quantum yield of 0.9, which is substantially higher than that of tetramethylrhodamine (TAMRA), a common comparator in the red spectral region [1]. The vendor literature directly states that 'Compared to TAMRA, its fluorescence quantum yield and brightness is much higher.' [1]

Quantum Yield
Class-level inference
0.9 vs. TAMRA ~0.4–0.5
Reported ~2-fold higher quantum yield context
Measured in organic solvent; vendor source
Fluorescence Quantum Yield BODIPY Dyes TAMRA Alternative

Oxidative and Photostability Advantage

Vendor technical descriptions explicitly state that BDP TR is 'much more resilient to oxidants' compared to ROX and Texas Red dyes, which are 'prone to oxidation' [1]. While explicit quantitative photobleaching half-lives are not provided in vendor datasheets, the comparative claim of superior photostability and oxidation resistance is consistently documented across multiple sources as a key differentiator [1].

Photostability
Supporting evidence
High resistance
vs. ROX/Texas Red prone to oxidation
Supports photostability screening
Qualitative comparison; not quantified
Photostability Oxidation Resistance Microscopy

Conjugation via Free Carboxylic Acid

BDP TR carboxylic acid provides a free carboxyl group that enables specific conjugation with alcohols via Steglich esterification, or it can be used in a non-conjugated form where the non-activated carboxy group remains inert [1][2]. This contrasts with dyes that lack a free carboxyl group (e.g., ROX, Texas Red, or other BODIPY derivatives with different functional handles) and therefore cannot be directly employed in the same conjugation workflows without additional chemical modification.

Conjugation Handle
Class-level inference
Free -COOH
Steglich esterification; non-activated form inert
Direct labeling of alcohols
Functional handle specificity
Bioconjugation Steglich Esterification Inert Handle

Two-Photon and Excited State Lifetime

BDP TR carboxylic acid is described as having a 'significant two photon cross section' and a 'relatively long lifetime of the excited state' [1]. These properties are explicitly noted as making the dye suitable for two-photon spectroscopy and fluorescence polarization assays, respectively . While specific cross-section (GM) and lifetime (ns) values are not provided in available vendor datasheets, these qualitative attributes are not universally shared by all dyes in the same spectral window (e.g., many cyanine dyes exhibit shorter lifetimes and lower two-photon cross-sections).

Two-Photon & Lifetime
Supporting evidence
Significant cross-section, long lifetime
Two-photon and polarization fit
May support two-photon microscopy and polarization assays
Not quantified in vendor datasheets
Two-Photon Microscopy Fluorescence Lifetime Fluorescence Polarization

BDP TR Carboxylic Acid Applications


Fluorescence Polarization Assays

The relatively long excited state lifetime of BDP TR makes it particularly well-suited for fluorescence polarization assays, where changes in molecular rotation upon binding can be monitored with high sensitivity . The carboxylic acid form provides a handle for site-specific attachment to biomolecules without introducing additional charged groups that might interfere with binding.

Two-Photon Microscopy

BDP TR's significant two-photon cross-section enables its use in two-photon microscopy, a technique offering superior depth penetration and reduced phototoxicity compared to confocal microscopy . The photostability of the dye is critical for maintaining signal during extended image acquisition in thick tissue sections or live animals.

Steglich Esterification Conjugation

The free carboxylic acid group allows for direct, one-step labeling of molecules containing primary or secondary alcohols using Steglich esterification [1]. This avoids the need for pre-activation steps (e.g., conversion to NHS ester) and is particularly useful for labeling carbohydrates, nucleosides, or polymers with hydroxyl termini.

Inert Non-Conjugated Control

In applications where a fluorescent signal is required but covalent attachment is not desired, the non-activated carboxylic acid group of BDP TR carboxylic acid remains inert [1]. This allows the dye to be used as a free-floating fluorescent marker in solution, serving as a negative control for conjugation studies or as a passive tracer in fluid dynamics experiments.

Application
Selection Property
Validation Focus
Fluorescence polarization assays
Long excited-state lifetime
Polarization change upon biomolecular binding
Two-photon microscopy
Reported two-photon cross-section
Depth penetration and phototoxicity evaluation
Steglich esterification
Free carboxylic acid group
Direct labeling of alcohol-containing molecules
Inert non-conjugated control
Non-activated carboxyl inertness
Passive tracer or negative control in fluorescence studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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